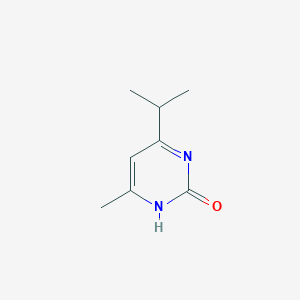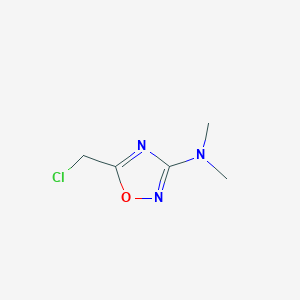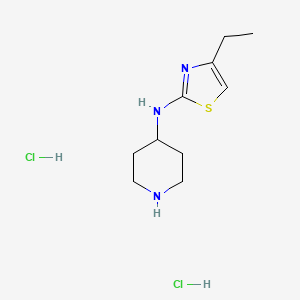
3-(Cyclopropylmethoxy)isonicotinonitrile
説明
3-(Cyclopropylmethoxy)isonicotinonitrile is a chemical compound with the CAS Number: 1540086-86-9 . It has a molecular weight of 174.2 and is in liquid form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c11-5-9-3-4-12-6-10(9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It has a molecular weight of 174.2 . The predicted density is 1.18±0.1 g/cm3 and the predicted boiling point is 324.3±22.0 °C .作用機序
3-(Cyclopropylmethoxy)isonicotinonitrile has been studied extensively to understand its mechanism of action. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can have a wide range of effects, depending on the context.
Biochemical and Physiological Effects
This compound has been studied extensively to understand its biochemical and physiological effects. It has been shown to have a wide range of effects on the body, including the regulation of hormones, the regulation of neurotransmitters, and the regulation of cell signaling pathways. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as anti-cancer effects.
実験室実験の利点と制限
3-(Cyclopropylmethoxy)isonicotinonitrile has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, which makes it an ideal compound for use in scientific research. Additionally, this compound is relatively easy to synthesize, making it a good choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its low stability in the presence of light.
将来の方向性
The potential applications of 3-(Cyclopropylmethoxy)isonicotinonitrile in the field of scientific research are growing, and there are many potential future directions for its use. One potential future direction is its use as a biomarker for the detection and diagnosis of disease. Additionally, this compound could be used to study the effects of different drugs on the body, as well as to study the effects of different hormones on the body. Additionally, this compound could be used to study the effects of certain drugs on the brain, as well as to study the biochemical and physiological effects of different drugs. Finally, this compound could be used to study the mechanisms of action of various drugs, as well as to study the effects of various compounds on the body.
科学的研究の応用
3-(Cyclopropylmethoxy)isonicotinonitrile has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of different drugs. It has also been used to study the effects of various hormones on the body, and to study the effects of certain drugs on the brain.
特性
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-4-12-6-10(9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSKXFUYHWVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)


![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)

![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)
![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)
![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)

